molecular formula C26H23NO3 B12586362 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate CAS No. 872584-25-3

9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate

Cat. No.: B12586362
CAS No.: 872584-25-3
M. Wt: 397.5 g/mol
InChI Key: UMHPDLXIDOBCIM-UHFFFAOYSA-N
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Description

9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound allows it to form clathrate complexes, which are compounds where one molecule forms a cage-like structure around another molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate typically involves a multi-step process. One common method is the Friedel-Crafts alkylation reaction, where aniline and 3-methoxybenzaldehyde are reacted in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the intermediate product. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final xanthene derivative .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also being explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

Scientific Research Applications

9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate involves its ability to interact with various molecular targets through its aromatic rings and hydroxyl groups. These interactions can lead to the formation of stable complexes with proteins, nucleic acids, and other biomolecules. The compound’s fluorescent properties also make it useful for tracking and imaging applications in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene
  • 9,10-bis(phenylethynyl)anthracene

Uniqueness

Compared to similar compounds, 9-(3-methoxyphenyl)-9H-xanthen-9-ol aniline clathrate stands out due to its ability to form clathrate complexes and its unique fluorescent properties. These characteristics make it particularly valuable in applications requiring high specificity and sensitivity .

Properties

CAS No.

872584-25-3

Molecular Formula

C26H23NO3

Molecular Weight

397.5 g/mol

IUPAC Name

aniline;9-(3-methoxyphenyl)xanthen-9-ol

InChI

InChI=1S/C20H16O3.C6H7N/c1-22-15-8-6-7-14(13-15)20(21)16-9-2-4-11-18(16)23-19-12-5-3-10-17(19)20;7-6-4-2-1-3-5-6/h2-13,21H,1H3;1-5H,7H2

InChI Key

UMHPDLXIDOBCIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O.C1=CC=C(C=C1)N

Origin of Product

United States

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